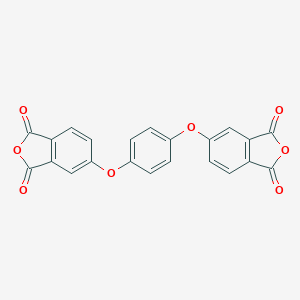

1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride

Descripción general

Descripción

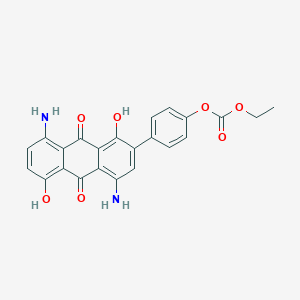

1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) is a crucial compound employed in pharmaceutical synthesis . It is used in the production of polyimide medications utilized in the treatment of diverse ailments, including but not limited to cancer and inflammatory conditions .

Synthesis Analysis

A series of semicrystalline polyimides based on HQDPA and different diamines, including 1,3-bis(4-aminophenoxy)benzene (TPER), 1,4-bis(4-aminophenoxy)benzene (TPEQ), 4,4′-oxydianiline (4,4′-ODA) and 4,4′-bis(4-aminophenoxy)biphenyl (BAPB), end capped with phthalic anhydride were synthesized .Molecular Structure Analysis

The molecular formula of 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride is C22H10O8 . The structure of this compound is intricate, which allows for the production of polyimide medications .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of HQDPA-based polyimides include the polycondensation of the dianhydride with different aromatic diamines . The molecular weight of each prepolymer obtained was regulated by violating the stoichiometric .Physical And Chemical Properties Analysis

The resulting polyimides had a glass transition temperature (Tg) in the range of 203–262 °C, and exhibited good mechanical properties with tensile strengths of 53–102 MPa, tensile moduli of 2.1–3.3 GPa, and elongations at break of 1.9–16.5% . All semi-aromatic polyimide films showed high optical transparency in the visible region along with the cut-off wavelength of 369–375 nm due to the introduction of cyclohexane moiety into the main chain .Aplicaciones Científicas De Investigación

Synthesis and Properties in Polymer Science

1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride has been extensively studied in the field of polymer science. A notable application is in the synthesis of polyimides, which are known for their dynamic mechanical behavior, thermooxidative stability, stress-strain behavior, chemical resistance, and gas permeability properties (Ding et al., 1996). These polyimides are synthesized through various processes and are characterized using methods like IR, 1H-NMR spectroscopy (Sun Hui-yuan, 2007).

Gas Permeation and Permselectivity

Research has also been conducted on the gas permeability and permselectivity properties of polyimides derived from 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride. These studies explore how different structural variations affect gas permeation characteristics, making them relevant for applications like gas separation technologies (Li et al., 1996; Li et al., 1997; Feng et al., 2002).

Optical and Electronic Properties

The compound has been used in the development of highly optically transparent and low color polyimide films, which are significant in the field of electronics and optics. These films have high optical transparency, low color, good thermal stability, and low dielectric constants, making them suitable for various applications in electronics (Yang et al., 2006).

Chain Conformation and Molecular Dynamics

Studies have also been conducted on the chain conformation and molecular dynamics of polyimides based on this dianhydride. These researches provide insights into the polymer's behavior in different solvents, which is crucial for understanding its processing and application potentials (Li et al., 1998).

High-Performance and Specialized Applications

The compound is also a key component in the synthesis of high-performance materials like semicrystalline polyimides, which have significant recrystallization ability, fast crystallization kinetics, excellent thermo-oxidative stability, and outstanding mechanical properties. These characteristics make them suitable for advanced engineering applications (Zhang et al., 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

5-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H10O8/c23-19-15-7-5-13(9-17(15)21(25)29-19)27-11-1-2-12(4-3-11)28-14-6-8-16-18(10-14)22(26)30-20(16)24/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTGUNMUUYNPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC3=C(C=C2)C(=O)OC3=O)OC4=CC5=C(C=C4)C(=O)OC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

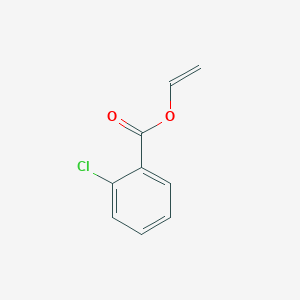

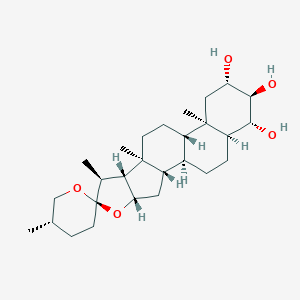

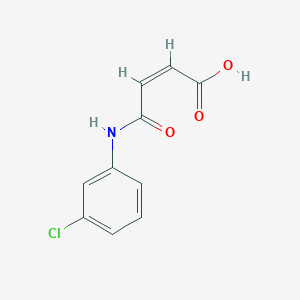

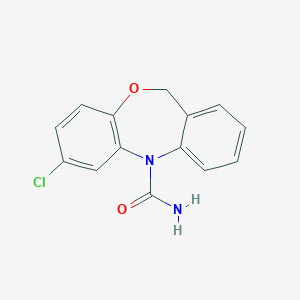

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)